5-chloro-2-(methylsulfonyl)Pyridine
Overview
Description
5-chloro-2-(methylsulfonyl)pyridine is a pyridine derivative that has garnered attention in the scientific community due to its various potential applications. This compound is characterized by the presence of a chlorine atom at the 5-position and a methylsulfonyl group at the 2-position of the pyridine ring. Its molecular formula is C6H6ClNO2S, and it has a molecular weight of 191.64 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(methylsulfonyl)pyridine typically involves the chlorination of 2-(methylsulfonyl)pyridine. One common method includes the reaction of 2-(methylsulfonyl)pyridine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a temperature range of 0-5°C to ensure the selective chlorination at the 5-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(methylsulfonyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) for amination, sodium thiolate (NaSR) for thiolation, and sodium alkoxide (NaOR) for alkoxylation.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction.
Major Products Formed
Substitution Reactions: Products include 5-amino-2-(methylsulfonyl)pyridine, 5-thio-2-(methylsulfonyl)pyridine, and 5-alkoxy-2-(methylsulfonyl)pyridine.
Oxidation and Reduction: Products include this compound sulfone and 5-chloro-2-(methylsulfanyl)pyridine.
Scientific Research Applications
5-chloro-2-(methylsulfonyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-(methylsulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The chlorine atom and the methylsulfonyl group contribute to its reactivity and ability to form covalent bonds with biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(chloromethyl)pyridine: Similar in structure but with a chloromethyl group instead of a methylsulfonyl group.
5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
5-chloro-2-(methylsulfonyl)pyridine is unique due to the presence of both a chlorine atom and a methylsulfonyl group on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-chloro-2-methylsulfonylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-11(9,10)6-3-2-5(7)4-8-6/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEFZHZLAXDYJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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